molecular formula C20H21N3O3 B5913504 4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913504
M. Wt: 351.4 g/mol
InChI Key: IHGFRIBVAUJYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, also known as GW 501516, is a synthetic drug that was initially developed as a treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and stamina. Despite its controversial use, GW 501516 has also shown promising results in scientific research for various applications.

Mechanism of Action

4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide 501516 works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression. Activation of PPARδ leads to an increase in the expression of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance.
Biochemical and Physiological Effects
4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide 501516 has been shown to increase endurance and stamina in animal models by enhancing fatty acid oxidation and glucose uptake in skeletal muscle. It has also been found to improve insulin sensitivity and reduce inflammation in adipose tissue. These effects make 4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide 501516 a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ. However, its controversial use as a performance-enhancing drug has led to concerns about its safety and potential for abuse. Additionally, its long half-life and potential for accumulation in tissues may complicate experimental design and interpretation.

Future Directions

The potential therapeutic applications of 4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide 501516 are vast and include the treatment of metabolic disorders, cardiovascular disease, and cancer. Future research should focus on elucidating the molecular mechanisms underlying its effects and identifying potential side effects and drug interactions. Additionally, the development of more selective PPARδ agonists may improve the safety and efficacy of this class of drugs.

Synthesis Methods

4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide 501516 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Scientific Research Applications

4-hydroxy-2-oxo-1-pentyl-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and protect against oxidative stress in animal models. Additionally, it has been investigated for its anti-cancer properties, particularly in breast cancer cells.

properties

IUPAC Name

4-hydroxy-2-oxo-1-pentyl-N-pyridin-4-ylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-2-3-6-13-23-16-8-5-4-7-15(16)18(24)17(20(23)26)19(25)22-14-9-11-21-12-10-14/h4-5,7-12,24H,2-3,6,13H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGFRIBVAUJYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2-oxo-1-pentyl-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide

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